molecular formula C5H11O2PS2 B1659957 1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide CAS No. 697-45-0

1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide

Cat. No.: B1659957
CAS No.: 697-45-0
M. Wt: 198.2 g/mol
InChI Key: MKSFKVXITRIJQB-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide is a chemical compound with the molecular formula C5H11O2PS2 It is known for its unique structure, which includes a phosphorus atom bonded to sulfur and oxygen atoms, forming a dioxaphosphorinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide can be synthesized through the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus trichloride, followed by the addition of hydrogen sulfide. The reaction typically occurs in an inert solvent such as toluene, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide involves its ability to interact with various molecular targets through its reactive phosphorus and sulfur atoms. These interactions can lead to the inhibition of enzymes or the formation of stable complexes with metal ions. The compound’s reactivity is largely due to the presence of the dioxaphosphorinane ring, which provides a unique electronic environment for chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5,5-dimethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O2PS2/c1-5(2)3-6-8(9,10)7-4-5/h3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSFKVXITRIJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=S)(OC1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328888
Record name 1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-45-0
Record name 2-Mercapto-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide
Reactant of Route 2
1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide
Reactant of Route 3
1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide
Reactant of Route 4
1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide
Reactant of Route 5
1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide
Reactant of Route 6
1,3,2-Dioxaphosphorinane, 2-mercapto-5,5-dimethyl-, 2-sulfide

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